An In-depth Technical Guide to the Chemical Properties of Potassium D-Tartrate Monobasic
An In-depth Technical Guide to the Chemical Properties of Potassium D-Tartrate Monobasic
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties of potassium D-tartrate monobasic, also known as potassium bitartrate (B1229483) or cream of tartar. The information is curated for professionals in research, scientific, and drug development fields, with a focus on quantitative data, experimental methodologies, and logical relationships.
Core Chemical and Physical Properties
Potassium D-tartrate monobasic (KC₄H₅O₆) is the potassium acid salt of D-(-)-tartaric acid. It is a white crystalline or granulated powder with a pleasant, acidulous taste.[1] It is a byproduct of the winemaking process, crystallizing in wine casks during the fermentation of grape juice.[2][3]
Quantitative Data Summary
The following table summarizes the key quantitative chemical and physical properties of potassium D-tartrate monobasic.
| Property | Value | References |
| Molecular Formula | C₄H₅KO₆ | [2][4][5] |
| Molecular Weight | 188.18 g/mol | [1][4] |
| Appearance | White crystalline powder or colorless crystals | [1][6] |
| Density | 1.954 - 1.984 g/mL at 18-25 °C | [1][2] |
| Melting Point | Decomposes at approximately 267 °C | [2] |
| Solubility in Water | 0.57 g/100 mL at 20 °C; 6.1 g/100 mL at 100 °C | [3] |
| Solubility in other solvents | Insoluble in alcohol and acetic acid; Soluble in dilute mineral acids and alkalies.[1][2] | |
| pH of Saturated Solution | Approximately 3.56 at 25 °C | [2][7] |
| pKa | The pKa of the second acidic proton of tartaric acid (the bitartrate ion) is approximately 4.37. | |
| Optical Activity | [α]20/D +8.0 to +9.2° | [2][8] |
Experimental Protocols
Detailed methodologies for determining key properties of potassium D-tartrate monobasic are outlined below.
Determination of Solubility and Solubility Product Constant (Ksp)
This experiment aims to determine the molar solubility of potassium D-tartrate monobasic in water and to calculate its solubility product constant (Ksp).
Materials:
-
Potassium D-tartrate monobasic
-
Deionized water
-
Standardized sodium hydroxide (B78521) (NaOH) solution (approx. 0.05 M)
-
Phenolphthalein (B1677637) indicator
-
Erlenmeyer flasks, beakers, burette, pipette, filter paper, funnel
-
Magnetic stirrer and stir bar
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of potassium D-tartrate monobasic to a beaker containing a known volume of deionized water.
-
Stir the mixture vigorously using a magnetic stirrer for at least 20 minutes to ensure the solution becomes saturated.[1]
-
Allow the undissolved solid to settle.
-
-
Filtration:
-
Filter the saturated solution through a dry filter paper and funnel into a clean, dry beaker to separate the undissolved solid.
-
-
Titration:
-
Pipette a precise volume (e.g., 25.00 mL) of the clear filtrate into an Erlenmeyer flask.
-
Add 2-3 drops of phenolphthalein indicator.
-
Titrate the solution with the standardized NaOH solution until a faint pink color persists for at least 30 seconds.[5]
-
Record the volume of NaOH used.
-
Repeat the titration at least two more times for accuracy.
-
-
Calculations:
-
The reaction at the endpoint is: HC₄H₄O₆⁻(aq) + OH⁻(aq) → C₄H₄O₆²⁻(aq) + H₂O(l).
-
Calculate the moles of NaOH used.
-
From the stoichiometry, determine the moles of the bitartrate ion (HC₄H₄O₆⁻) in the titrated sample.
-
Calculate the molar concentration of the bitartrate ion, which represents the molar solubility (s) of potassium D-tartrate monobasic.
-
The dissolution equilibrium is: KHC₄H₄O₆(s) ⇌ K⁺(aq) + HC₄H₄O₆⁻(aq).
-
The Ksp expression is: Ksp = [K⁺][HC₄H₄O₆⁻].
-
Since [K⁺] = [HC₄H₄O₆⁻] = s, the Ksp can be calculated as s².[9]
-
Determination of pKa by Titration
This protocol describes the determination of the second pKa of tartaric acid by titrating a solution of potassium D-tartrate monobasic with a strong base.
Materials:
-
Potassium D-tartrate monobasic
-
Standardized sodium hydroxide (NaOH) solution (approx. 0.1 M)
-
pH meter, calibrated
-
Burette, beaker, magnetic stirrer, and stir bar
Procedure:
-
Solution Preparation:
-
Accurately weigh a sample of potassium D-tartrate monobasic and dissolve it in a known volume of deionized water in a beaker.
-
-
Titration Setup:
-
Place the beaker on a magnetic stirrer and immerse a calibrated pH electrode into the solution.
-
Fill a burette with the standardized NaOH solution.
-
-
Titration and Data Collection:
-
Record the initial pH of the potassium D-tartrate solution.
-
Add the NaOH solution in small increments (e.g., 0.5-1.0 mL).
-
After each addition, allow the pH to stabilize and record the pH and the total volume of NaOH added.
-
Continue this process well past the equivalence point (the point of the most rapid pH change).
-
-
Data Analysis:
-
Plot a graph of pH (y-axis) versus the volume of NaOH added (x-axis). This is the titration curve.
-
Determine the volume of NaOH required to reach the equivalence point.
-
The volume of NaOH at the half-equivalence point is half of the equivalence point volume.
-
According to the Henderson-Hasselbalch equation, at the half-equivalence point, pH = pKa.[10][11] Determine the pH from the titration curve at the half-equivalence point to find the pKa of the bitartrate ion.
-
Synthesis and Reactivity
Synthesis from Wine Lees
Potassium D-tartrate monobasic is primarily obtained as a byproduct of winemaking.[12] The crude material, known as argol or wine lees, is purified through a process of dissolution, filtration, and recrystallization.
General Purification Protocol:
-
The crude tartar is dissolved in hot water.[8]
-
The hot solution is filtered to remove insoluble impurities.
-
The filtrate is then cooled to allow the potassium D-tartrate monobasic to crystallize.
-
The crystals are collected and dried.[8] Further recrystallizations can be performed to achieve higher purity.[2]
Chemical Reactivity
-
Stability: Potassium D-tartrate monobasic is stable under normal conditions but is incompatible with strong oxidizing agents.[2]
-
Decomposition: Upon heating to high temperatures (above 200 °C), it decomposes, potentially forming potassium carbonate and carbon oxides.[13]
-
Acid-Base Reactions: As an acid salt, it will react with stronger acids to produce tartaric acid.[2] It will also react with bases to form the tartrate dianion.
-
Use as a pH Buffer: Due to the equilibrium between the bitartrate ion and tartaric acid/tartrate dianion, a saturated solution of potassium D-tartrate monobasic provides a stable pH and is used as a primary reference standard for pH buffers.[2][3]
Visualized Workflows and Relationships
The following diagrams, created using the DOT language, illustrate key experimental and logical workflows related to potassium D-tartrate monobasic.
Caption: Workflow for Determining the Solubility of Potassium D-Tartrate Monobasic.
Caption: Equilibrium Relationships in an Aqueous Solution of Potassium D-Tartrate Monobasic.
Caption: Workflow for the Synthesis and Purification of Potassium D-Tartrate Monobasic.
References
- 1. scribd.com [scribd.com]
- 2. Potassium bitartrate - Sciencemadness Wiki [sciencemadness.org]
- 3. Potassium bitartrate - Wikipedia [en.wikipedia.org]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. faculty.uca.edu [faculty.uca.edu]
- 6. profpaz.com [profpaz.com]
- 7. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 8. encyclopedia.com [encyclopedia.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. sciencing.com [sciencing.com]
- 11. pennwest.edu [pennwest.edu]
- 12. Potassium Bitartrate | C4H5O6K | CID 23681127 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
